N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide
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Overview
Description
N’-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide is a synthetic organic compound that features a pyrimidine ring substituted with piperidine groups and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-diaminopyrimidine and piperidine.
Introduction of the Benzohydrazide Moiety: The benzohydrazide group is introduced through a condensation reaction between the pyrimidine derivative and benzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or benzohydrazide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N’-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide: A related compound with similar structural features but different functional groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another compound with a pyrimidine core and piperidine substituents, used as a protein kinase inhibitor.
Uniqueness
N’-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C21H28N6O/c28-20(17-10-4-1-5-11-17)25-24-18-16-19(26-12-6-2-7-13-26)23-21(22-18)27-14-8-3-9-15-27/h1,4-5,10-11,16H,2-3,6-9,12-15H2,(H,25,28)(H,22,23,24) |
InChI Key |
SBBWUBVMAJCDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NNC(=O)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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